molecular formula C19H17N3O B5889058 2-(3-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile

2-(3-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No. B5889058
M. Wt: 303.4 g/mol
InChI Key: GCNJIBHXBWJZBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of oxazole derivatives and has shown promising results in various studies related to its synthesis, mechanism of action, and physiological effects.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is not fully understood. However, studies suggest that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have demonstrated that 2-(3-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile has significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and induce apoptosis in cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential as an anticancer and anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile in lab experiments include its potential as a potent anticancer and anti-inflammatory agent, as well as its relatively simple synthesis method. However, its limitations include its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 2-(3-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile. One potential direction is to further investigate its potential as an anticancer agent, with a focus on optimizing its efficacy and reducing any potential side effects. Additionally, this compound could be investigated for its potential as an anti-inflammatory agent, with a focus on identifying the specific enzymes and pathways it targets. Finally, further studies could be conducted to investigate the potential of this compound as an antioxidant agent, with a focus on identifying its mechanism of action and potential applications in disease prevention and treatment.

Synthesis Methods

The synthesis of 2-(3-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile involves the reaction of 2-aminobenzonitrile with 3-methylbenzaldehyde and 2-phenylethylamine in the presence of a catalytic amount of acetic acid. The reaction proceeds through a condensation reaction followed by cyclization to form the desired product. This synthesis method has been optimized in various studies to improve the yield and purity of the compound.

Scientific Research Applications

2-(3-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile has been extensively studied for its potential applications in drug discovery and development. It has shown promising results as a potential anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been investigated for its potential as an anti-inflammatory agent, with studies demonstrating its ability to reduce inflammation in animal models.

properties

IUPAC Name

2-(3-methylphenyl)-5-(2-phenylethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-14-6-5-9-16(12-14)18-22-17(13-20)19(23-18)21-11-10-15-7-3-2-4-8-15/h2-9,12,21H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNJIBHXBWJZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)NCCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.